molecular formula C17H24F3NO3 B12067307 Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate

Cat. No.: B12067307
M. Wt: 347.4 g/mol
InChI Key: FPDVCMUVRRVUMN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(((2,2,2-trifluoroethyl)amino)methyl)phenol with an appropriate halogenated hexanoic acid derivative under basic conditions to form the phenoxy intermediate.

    Esterification: The phenoxy intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)hexanoate can be compared with similar compounds such as:

    Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)butanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    Mthis compound: The methyl ester variant, which may have different reactivity and solubility profiles.

    Ethyl 6-(2-(((2,2,2-trifluoroethyl)amino)methyl)phenoxy)octanoate: A longer carbon chain variant, potentially altering its biological activity and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H24F3NO3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 6-[2-[(2,2,2-trifluoroethylamino)methyl]phenoxy]hexanoate

InChI

InChI=1S/C17H24F3NO3/c1-2-23-16(22)10-4-3-7-11-24-15-9-6-5-8-14(15)12-21-13-17(18,19)20/h5-6,8-9,21H,2-4,7,10-13H2,1H3

InChI Key

FPDVCMUVRRVUMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=CC=C1CNCC(F)(F)F

Origin of Product

United States

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